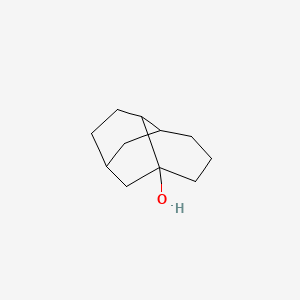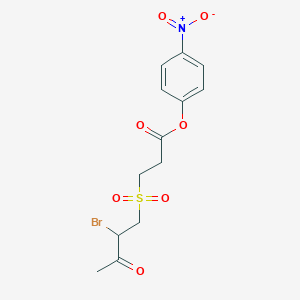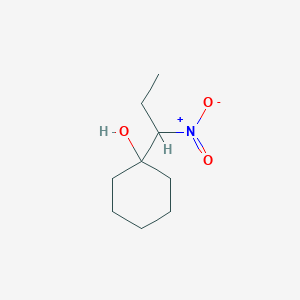
1-Bromo-2-(ethanesulfinyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(ethanesulfinyl)ethane is an organic compound with the molecular formula C4H9BrOS It is characterized by the presence of a bromine atom, a sulfinyl group, and an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(ethanesulfinyl)ethane typically involves the reaction of ethanesulfinyl chloride with ethyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(ethanesulfinyl)ethane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or peracids are used under mild conditions to avoid over-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products such as alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-Bromo-2-(ethanesulfinyl)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(ethanesulfinyl)ethane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The sulfinyl group can participate in redox reactions, altering the oxidation state of the compound. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-phenylethane
- 1-Bromo-2-ethoxyethane
Comparison
1-Bromo-2-(ethanesulfinyl)ethane is unique due to the presence of both a bromine atom and a sulfinyl group, which impart distinct chemical reactivity. In comparison, similar compounds may lack one of these functional groups, resulting in different chemical properties and reactivity profiles. For example, 1-Bromo-2-(2-methoxyethoxy)ethane contains an ether group instead of a sulfinyl group, leading to different reactivity in nucleophilic substitution and oxidation reactions.
Properties
CAS No. |
58841-53-5 |
|---|---|
Molecular Formula |
C4H9BrOS |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
1-bromo-2-ethylsulfinylethane |
InChI |
InChI=1S/C4H9BrOS/c1-2-7(6)4-3-5/h2-4H2,1H3 |
InChI Key |
XNZCRRCSKWHTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)





![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)


